Ethyl 2-methoxy-5-(trifluoromethyl)benzoate

Description

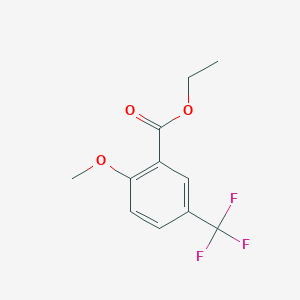

Ethyl 2-methoxy-5-(trifluoromethyl)benzoate is an organic compound characterized by the presence of an ethyl ester group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Properties

IUPAC Name |

ethyl 2-methoxy-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-3-17-10(15)8-6-7(11(12,13)14)4-5-9(8)16-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBXBCZCLUCECLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methoxy-5-(trifluoromethyl)benzoate typically involves the esterification of 2-methoxy-5-(trifluoromethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of 2-methoxy-5-(trifluoromethyl)benzaldehyde or 2-methoxy-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2-methoxy-5-(trifluoromethyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methoxy-5-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methoxy-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Ethyl 2-methoxy-5-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2-methoxy-4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position on the benzene ring.

Ethyl 2-methoxy-5-(difluoromethyl)benzoate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of the trifluoromethyl group, which can influence its reactivity and applications.

Biological Activity

Ethyl 2-methoxy-5-(trifluoromethyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant studies.

Chemical Structure and Properties

This compound features a benzoate core with a methoxy group () and a trifluoromethyl group () attached. The presence of these functional groups significantly influences the compound's lipophilicity and biological activity.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. This property allows the compound to effectively bind to target proteins and enzymes, potentially modulating various biochemical pathways.

The methoxy group can engage in hydrogen bonding, which may influence the binding affinity of the compound to its targets, enhancing its overall efficacy in biological applications.

Antimicrobial Properties

Compounds similar to this compound have demonstrated potential as antimicrobial agents. Research indicates that the trifluoromethyl group can enhance the antimicrobial activity of compounds by improving their interaction with microbial membranes.

Anti-inflammatory Activity

Studies have shown that compounds containing trifluoromethyl groups often exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, thereby reducing inflammation in various biological contexts.

Study on Antimicrobial Activity

A study conducted on structurally related compounds revealed that those containing a trifluoromethyl moiety exhibited enhanced antimicrobial activity against various bacterial strains. In vitro tests indicated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria at lower concentrations compared to non-fluorinated analogs .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| This compound | S. aureus | 15 µg/mL |

| Control (Non-fluorinated analog) | E. coli | >100 µg/mL |

| Control (Non-fluorinated analog) | S. aureus | >100 µg/mL |

Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, this compound was found to significantly reduce the expression of pro-inflammatory cytokines in cultured macrophages. This suggests that the compound may be effective in managing inflammatory diseases through modulation of immune responses .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound indicate good absorption and distribution characteristics due to its lipophilic nature. Studies suggest that compounds with similar structures show favorable metabolic stability and bioavailability, making them suitable candidates for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.